molecular formula C8H7ClN4 B094355 6-Chloroquinazoline-2,4-diamine CAS No. 18671-95-9

6-Chloroquinazoline-2,4-diamine

Katalognummer B094355
CAS-Nummer: 18671-95-9
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: ZMQPXDMCQOHVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazoline derivatives are a class of compounds known for their diverse pharmacological activities, which include potential treatments for hypertension, viral infections, tumors, and malaria. The synthesis and evaluation of quinazoline derivatives, such as 6,7-dimethoxyquinazoline-2,4-diamines, have led to the identification of compounds with significant antimalarial activity. One such compound, SSJ-717, has been highlighted as a promising antimalarial drug lead .

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex and varied. A novel method for the solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines has been developed, utilizing a solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate. This method allows for the regioselective substitution of chlorines to yield the desired compounds with high purity. The approach has been demonstrated to be generally useful through the creation of a library of compounds .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be manipulated to yield different pharmacological properties. For instance, the rearrangement of 2-chloroquinazolin-4(3H)-ones can lead to the formation of twisted-cyclic guanidines or ring-fused N-acylguanidines, depending on the type of diamine reagent used. Secondary amines lead to the exclusive formation of twisted-cyclic guanidines, while primary amines can trigger a domino rearrangement/cyclization process to produce ring-fused N-acylguanidines .

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives can be exploited to produce a variety of compounds. For example, the reaction of chloro-nitroquinolines with dimethylamine in alcohol can result in aminodehalogenation and nucleophilic substitution of methoxy groups. Further chemical manipulations, such as reduction and methylation, can lead to the synthesis of new quinoline derivatives, such as quinoline proton sponges .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, stability, and reactivity. For instance, the solid-phase synthesis approach allows for the creation of quinazoline derivatives with high purity, which is essential for their potential use as pharmaceuticals . The rearrangement of 2-chloroquinazolinones to produce guanidines with robust plasma stability further exemplifies the importance of molecular structure in determining the physical and chemical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Quinazoline Derivatives : Sedova and Shkurko (1995) studied the amination of 6-chloro-2-arylquinazolines, which is a key step in the synthesis of quinazoline derivatives. Their work focused on producing mono- and diamination products, highlighting the importance of 6-Chloroquinazoline-2,4-diamine in synthetic chemistry (Sedova & Shkurko, 1995).

  • Rearrangement Processes : Yan et al. (2020) developed an efficient 2-chloroquinazolin-4(3H)-one rearrangement method, generating guanidines. This highlights the versatility of quinazoline derivatives in chemical transformations (Yan et al., 2020).

  • Cancer Therapy : Solomon and Lee (2009) discussed Chloroquine, a related compound, in cancer therapies. They highlighted its potential as a sensitizer for cell-killing effects in cancer-specific manners, suggesting the relevance of quinazoline derivatives in cancer research (Solomon & Lee, 2009).

  • Antimalarial Activity : Ommeh et al. (2004) tested various 6-substituted 2,4-diaminoquinazolines against Plasmodium falciparum, demonstrating the potential of these compounds in antimalarial therapies (Ommeh et al., 2004).

  • Antitumor and Anti-HIV Activities : Pomarnacka and Kornicka (2001) explored derivatives of 6-chloroquinazoline for in vitro anticancer and anti-HIV activities, contributing to the understanding of its applications in treating these diseases (Pomarnacka & Kornicka, 2001).

  • Solid-Phase Synthesis : Dener et al. (2001) described a method for the solid-phase synthesis of 2,4-diaminoquinazoline libraries, demonstrating the compound's utility in high-throughput chemistry (Dener et al., 2001).

Eigenschaften

IUPAC Name

6-chloroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPXDMCQOHVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919670
Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinazoline-2,4-diamine

CAS RN

18671-95-9, 915402-35-6
Record name NSC82703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroquinazoline-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-chlorobenzonitrile (1.07 g, 7.0 mmol), chloro-formamidine hydrochloride (1.6 g, 14 mmol), sulfolane (0.5 ml) and dimethylsulfone (3 g) was heated at 165° C. for 30 minutes. Then, water (30 ml) was added to the reaction mixture. The pH was adjusted to 7-8 by the addition of a 33% aqueous ammonia solution in water. The precipitate was collected by filtration, washed with water and dried over P2O5, yielding the title compound as a yellowish solid (1.35 g, yield: 99%) which was characterized by its mass spectrum as follows: MS (m/z): 195 ([M+H]+, 100).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Chloroquinazoline-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-Chloroquinazoline-2,4-diamine
Reactant of Route 4
6-Chloroquinazoline-2,4-diamine
Reactant of Route 5
6-Chloroquinazoline-2,4-diamine
Reactant of Route 6
6-Chloroquinazoline-2,4-diamine

Citations

For This Compound
4
Citations
C Hao, F Zhao, H Song, J Guo, X Li… - Journal of Medicinal …, 2018 - ACS Publications
Herein, we report the discovery and characterization of a novel class of PAK4 inhibitors with a quinazoline scaffold. Based on the shape and chemical composition of the ATP-binding …
Number of citations: 49 pubs.acs.org
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
Upon analysis of the reported crystal structure of PAK4 inhibitor KY04031 (PAK4 IC 50 á=á0.790áμM) in the active site of PAK4, we investigated the possibility of changing the triazine …
Number of citations: 18 www.sciencedirect.com
P Yin, N Liu, YX Deng, Y Chen, Y Deng… - The Journal of organic …, 2012 - ACS Publications
An efficient route to N 4 -substituted 2,4-diaminoquinazolines has been developed by employing tandem condensation of cyanoimidate–amine and reductive cyclization in iron–HCl …
Number of citations: 47 pubs.acs.org
LM Reddy, GD Reddy, A Padmaja… - Chemical and …, 2015 - jstage.jst.go.jp
Amino-linked benzoxazolyl/benzothiazolyl/benzimidazolyl quinazolines were prepared and their antimicrobial activity studied. The nitro-substituted benzothiazolyl quinazoline (8f) may …
Number of citations: 8 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.